3-Methoxy-1-hydroxymethyladamantane

Description

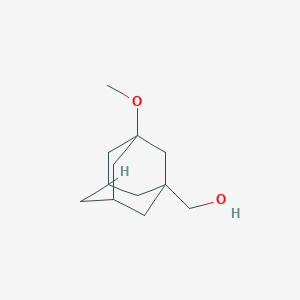

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-methoxy-1-adamantyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-14-12-5-9-2-10(6-12)4-11(3-9,7-12)8-13/h9-10,13H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFYGJVTPUSYHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC12CC3CC(C1)CC(C3)(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735086 | |

| Record name | (3-Methoxytricyclo[3.3.1.1~3,7~]decan-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36964-32-6 | |

| Record name | (3-Methoxytricyclo[3.3.1.1~3,7~]decan-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-1-hydroxymethyladamantane (CAS 36964-32-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane and its derivatives have emerged as a significant class of compounds in medicinal chemistry and materials science.[1] The rigid, lipophilic, and three-dimensional nature of the adamantane cage imparts unique physicochemical properties to molecules, often enhancing their pharmacokinetic profiles, such as metabolic stability and bioavailability.[1][2] This in-depth guide focuses on a specific functionalized derivative, 3-Methoxy-1-hydroxymethyladamantane, providing a comprehensive overview of its properties, a proposed synthetic route, and its potential applications in drug discovery and development. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous adamantane derivatives to provide a robust technical resource.

Core Molecular Attributes

This compound (CAS: 36964-32-6) is a disubstituted adamantane derivative featuring a methoxy group and a hydroxymethyl group at the bridgehead positions. These functional groups provide handles for further chemical modifications and influence the molecule's polarity and hydrogen bonding capabilities, making it an interesting building block for more complex molecular architectures.

Physicochemical Properties

| Property | Value (Estimated where noted) | Source/Justification |

| CAS Number | 36964-32-6 | Supplier Data |

| Molecular Formula | C₁₂H₂₀O₂ | Supplier Data |

| Molecular Weight | 196.29 g/mol | Supplier Data |

| Appearance | White to off-white crystalline solid (Estimated) | Based on similar adamantane derivatives like 1-adamantanol.[3] |

| Melting Point | > 200 °C (Estimated) | Adamantane derivatives often have high melting points due to their crystalline nature. 1-Adamantanol has a melting point of 247 °C.[3] |

| Boiling Point | Not available | Likely to sublime under reduced pressure. |

| Solubility | Soluble in organic solvents (e.g., Chloroform, Methanol), sparingly soluble in water (Estimated) | The adamantane core is lipophilic, while the hydroxyl and methoxy groups increase polarity. |

| pKa | ~16-18 (for the hydroxyl proton, Estimated) | Typical pKa for a primary alcohol. |

Proposed Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not prominently described in the scientific literature. However, a plausible and efficient synthetic route can be proposed based on well-established adamantane functionalization reactions. The proposed two-step synthesis starts from the commercially available 1-adamantanemethanol.

Step 1: Synthesis of 1-Hydroxymethyl-3-adamantanol (Intermediate)

The first step involves the selective hydroxylation of a bridgehead position of 1-adamantanemethanol. Direct oxidation of adamantane to 1-adamantanol is a well-known process.[4] A similar approach can be applied here.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Reagent Addition: To a stirred solution of 1-adamantanemethanol in a suitable solvent (e.g., glacial acetic acid), slowly add a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature (typically 0-10 °C).[5][6]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution).

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-hydroxymethyl-3-adamantanol.

Step 2: Synthesis of this compound

The second step is the methoxylation of the newly introduced hydroxyl group via a Williamson ether synthesis.[7][8][9][10]

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-hydroxymethyl-3-adamantanol in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

-

Deprotonation: Cool the solution to 0 °C and slowly add a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming the corresponding alkoxide.

-

Alkylation: To the stirred suspension of the alkoxide, add methyl iodide (CH₃I) dropwise.

-

Reaction Completion and Quenching: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction by the slow addition of water.

-

Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The final product, this compound, can be purified by column chromatography.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the high symmetry of the adamantane cage.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- (adamantane cage) | 1.5 - 2.0 | Multiplet | 12H |

| -CH- (adamantane cage) | 2.0 - 2.2 | Broad Singlet | 2H |

| -CH₂OH | ~3.4 | Singlet | 2H |

| -OCH₃ | ~3.3 | Singlet | 3H |

| -OH | Variable | Singlet | 1H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the different carbon environments in the molecule.[2][12]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Bridgehead C-OCH₃ | ~75 |

| Bridgehead C-CH₂OH | ~40 |

| -CH₂- (adamantane cage) | ~38 |

| -CH- (adamantane cage) | ~30 |

| -CH₂OH | ~65 |

| -OCH₃ | ~50 |

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns of the adamantane core.[13]

| Fragment | Predicted m/z | Interpretation |

| [M]⁺ | 196 | Molecular Ion |

| [M - OCH₃]⁺ | 165 | Loss of the methoxy group |

| [M - CH₂OH]⁺ | 165 | Loss of the hydroxymethyl group |

| [C₁₀H₁₅]⁺ | 135 | Adamantyl cation |

| [C₇H₇]⁺ | 91 | Tropylium ion (from cage fragmentation) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups and the adamantane cage.[14][15][16]

| Wavenumber (cm⁻¹) | Vibration |

| ~3400 (broad) | O-H stretch (hydroxyl) |

| 2850 - 2950 | C-H stretch (adamantane cage and methyl/methylene groups) |

| ~1450 | C-H bend (adamantane cage) |

| ~1100 | C-O stretch (ether and alcohol) |

Potential Applications in Drug Discovery

The unique structural and physicochemical properties of the adamantane scaffold make it a valuable pharmacophore in drug design.[1] The introduction of a methoxy group can further enhance a molecule's drug-like properties by improving its binding to target proteins and modulating its metabolic profile.

Potential Therapeutic Areas:

-

Antiviral Agents: Adamantane derivatives, such as amantadine and rimantadine, have a history as antiviral drugs. The rigid adamantane cage can interact with viral ion channels or other proteins.

-

Neuroprotective Agents: The lipophilic nature of the adamantane core allows for penetration of the blood-brain barrier, making it a suitable scaffold for developing drugs targeting the central nervous system. Memantine, an adamantane derivative, is used in the treatment of Alzheimer's disease.

-

Enzyme Inhibitors: The well-defined three-dimensional structure of adamantane can be exploited to design potent and selective enzyme inhibitors by orienting functional groups to interact with specific residues in an enzyme's active site.

The dual functionality of this compound (a primary alcohol for further derivatization and a methoxy group for modulating lipophilicity and hydrogen bonding) makes it a versatile starting material for creating libraries of novel compounds for screening against various biological targets.

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on the safety profiles of similar adamantane derivatives and general laboratory chemicals, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique combination of a rigid adamantane scaffold with strategically placed methoxy and hydroxymethyl functional groups offers significant potential for the development of novel therapeutics. This technical guide, by consolidating known information on related compounds and proposing a viable synthetic pathway, aims to provide researchers with a solid foundation for further investigation and utilization of this versatile molecule. As with any research chemical, all handling and experimental procedures should be conducted with appropriate safety precautions.

References

- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kbfi.ee [kbfi.ee]

- 3. 1-Adamantanol | 768-95-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof - Google Patents [patents.google.com]

- 6. RU2068836C1 - Method of synthesis of 1-hydroxyadamantane - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-1-hydroxymethyladamantane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 3-Methoxy-1-hydroxymethyladamantane, a functionalized adamantane derivative with significant potential in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds, predictive models, and established analytical methodologies to offer a robust framework for its application in research and drug development.

Introduction: The Adamantane Scaffold in Modern Drug Discovery

Adamantane, a rigid, cage-like hydrocarbon, has garnered substantial interest in medicinal chemistry due to its unique structural and physicochemical properties. Its three-dimensional structure allows for the precise spatial orientation of functional groups, making it an invaluable scaffold for designing molecules that can effectively interact with biological targets. The incorporation of an adamantane moiety can significantly enhance the lipophilicity of a drug candidate, which can in turn improve its membrane permeability, bioavailability, and metabolic stability. Furthermore, the adamantane cage can serve as a versatile building block for creating diverse molecular libraries for structure-activity relationship (SAR) studies.

This compound (CAS: 36964-32-6) is a bifunctional adamantane derivative featuring both a methoxy and a hydroxymethyl group at its bridgehead positions. These functional groups not only influence the molecule's polarity and hydrogen bonding capacity but also provide reactive handles for further chemical modifications. This makes it a promising starting material for the synthesis of more complex adamantane-based compounds with potential therapeutic applications, including the development of novel antimicrobial agents and inhibitors of metabolic enzymes.

Physicochemical Properties of this compound

Direct experimental data for this compound is not extensively available in the public domain. Therefore, the following properties are estimated based on the known values of structurally similar compounds, including 1-adamantanol, 1-adamantanemethanol, and 1-methoxyadamantane, as well as computational predictions.

| Property | Estimated Value/Range | Rationale and Comparative Analysis |

| Molecular Formula | C₁₂H₂₀O₂ | Based on its chemical structure. |

| Molecular Weight | 196.29 g/mol | Calculated from the molecular formula. |

| Melting Point | 100 - 120 °C | 1-Adamantanemethanol has a melting point of 114-117 °C.[1] The introduction of a methoxy group in place of a hydrogen atom may slightly alter the crystal lattice energy. |

| Boiling Point | > 250 °C | 1-Adamantanemethanol has a boiling point of approximately 263 °C.[2] The addition of the methoxy group is expected to have a minor impact on the boiling point. |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, DMSO); sparingly soluble in water. | Adamantane derivatives are generally soluble in organic solvents and have low water solubility.[3][4][5] The presence of a hydroxyl and a methoxy group will increase polarity compared to unsubstituted adamantane, but overall lipophilicity is expected to remain high. |

| LogP (octanol/water) | 2.0 - 3.0 | The adamantane cage is highly lipophilic. While the hydroxyl and methoxy groups add some polarity, the overall molecule is expected to be moderately lipophilic. QSAR models for adamantane derivatives can provide more precise estimations.[6][7][8] |

| pKa | ~16 | The pKa of the hydroxyl group is expected to be similar to that of other tertiary alcohols, such as 1-adamantanol, which is in the range of 16-18.[9] |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.[10]

Predicted ¹H NMR Spectrum:

-

Adamantane cage protons (CH and CH₂): A series of complex multiplets are expected in the range of 1.5 - 2.2 ppm.

-

Methoxy protons (-OCH₃): A sharp singlet is predicted around 3.3 ppm.

-

Hydroxymethyl protons (-CH₂OH): A singlet is expected around 3.4 ppm.

-

Hydroxyl proton (-OH): A broad singlet with a variable chemical shift depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum:

-

Adamantane cage carbons (CH and CH₂): Signals are expected in the range of 28 - 40 ppm.

-

Methoxy carbon (-OCH₃): A signal is predicted around 55 ppm.[11]

-

Hydroxymethyl carbon (-CH₂OH): A signal is expected around 65 ppm.

-

Bridgehead carbon C1 (-C-CH₂OH): Predicted to be in the 70 - 80 ppm range.

-

Bridgehead carbon C3 (-C-OCH₃): Predicted to be in the 70 - 80 ppm range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW: 196.29), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 196. Characteristic fragmentation of the adamantane core would likely lead to a prominent peak at m/z 135, corresponding to the adamantyl cation.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H stretch (hydroxyl group): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (adamantane cage and methoxy group): Sharp peaks in the range of 2850-3000 cm⁻¹.

-

C-O stretch (ether and alcohol): Strong absorptions in the fingerprint region, typically between 1050-1250 cm⁻¹.[12][13]

Experimental Protocols for Physicochemical Property Determination

For drug development, the precise determination of physicochemical properties is crucial. The following section outlines standardized experimental protocols for key parameters.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.

Caption: Workflow for LogP determination via the shake-flask method.

Detailed Protocol:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and purified water, shaking vigorously, and allowing the phases to separate overnight.

-

Standard Solutions: Prepare a stock solution of this compound of known concentration in the n-octanol-saturated water phase.

-

Partitioning: In a separatory funnel, combine a known volume of the stock solution with a known volume of the water-saturated n-octanol.

-

Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process.

-

Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The LogP is calculated using the formula: LogP = log₁₀ ([Concentration in octanol] / [Concentration in water]).

Determination of Acid Dissociation Constant (pKa)

The pKa value is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, absorption, and receptor binding.

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and methanol to ensure solubility).

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.

-

pKa Calculation: The pKa is the pH at the half-equivalence point, where half of the acidic species has been neutralized. This can be determined from the midpoint of the steepest part of the titration curve.

Implications for Drug Development

The physicochemical properties of this compound have several important implications for its potential use in drug development:

-

Lipophilicity and Permeability: The estimated LogP value suggests that this compound is likely to have good membrane permeability, which is a desirable characteristic for oral bioavailability and for crossing the blood-brain barrier.

-

Solubility and Formulation: Its predicted low water solubility may present challenges for aqueous formulations. Strategies such as co-solvents, cyclodextrins, or lipid-based formulations may be necessary to enhance its solubility for in vitro and in vivo studies.

-

Metabolic Stability: The rigid adamantane core is generally resistant to metabolic degradation, which can lead to a longer in vivo half-life. The methoxy and hydroxymethyl groups, however, could be sites for phase I (e.g., O-demethylation, oxidation) and phase II (e.g., glucuronidation) metabolism.

-

Chemical Reactivity and Stability: The hydroxyl group can be readily derivatized to introduce other functional groups or to link the molecule to other pharmacophores. The ether linkage of the methoxy group is generally stable under physiological conditions. Stability studies under various conditions (pH, temperature, light) are essential to determine its shelf-life and appropriate storage conditions.

Conclusion

This compound is a promising building block for medicinal chemistry, offering a unique combination of a rigid, lipophilic scaffold and versatile functional groups. While direct experimental data on its physicochemical properties are limited, this guide provides a comprehensive set of estimated values and established analytical protocols to facilitate its use in research and drug development. The insights into its likely solubility, permeability, and metabolic stability will aid in the rational design of future experiments and the development of novel therapeutic agents based on this intriguing adamantane derivative.

References

- 1. 1-Adamantanemethanol | 770-71-8 [chemicalbook.com]

- 2. 1-Adamantane Methanol CAS 770-71-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 1-Adamantanol | 768-95-6 [chemicalbook.com]

- 4. 1-Adamantanol CAS 768-95-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 1-Adamantanol [hclq.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of QSAR models for predicting the partition coefficient (log P) of chemicals under the REACH regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 770-71-8 | Adamantan-1-ylmethanol | Saxagliptin | Ambeed.com [ambeed.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. C2H6O CH3OCH3 infrared spectrum of methoxymethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Synthesis pathway for 3-Methoxy-1-hydroxymethyladamantane

An In-Depth Technical Guide to the Synthesis of 3-Methoxy-1-hydroxymethyladamantane

Abstract

Adamantane and its derivatives have emerged as privileged scaffolds in medicinal chemistry and materials science, prized for their unique structural rigidity, lipophilicity, and three-dimensional geometry.[1][2] These properties can significantly enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[3][4] This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to this compound, a bifunctionalized adamantane derivative with potential as a key building block in drug discovery. The narrative emphasizes the causal relationships behind experimental choices, providing a self-validating protocol grounded in authoritative literature for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Adamantane Scaffolds

First isolated from crude oil and later made accessible through Schleyer's rearrangement synthesis, adamantane (tricyclo[3.3.1.1³,⁷]decane) has become a cornerstone in the design of novel therapeutics.[2][3] Its cage-like structure imparts metabolic stability and can precisely orient functional groups to interact with biological targets.[1] The incorporation of an adamantyl moiety often improves a drug's half-life and bioavailability by increasing its lipophilicity, which can enhance membrane permeability.[2] Functionalized adamantanes are integral to approved drugs for conditions ranging from viral infections (Amantadine) to type 2 diabetes (Saxagliptin), demonstrating their broad therapeutic applicability.[1][3]

The target molecule, this compound, combines two key functionalities on the rigid adamantane core: a methoxy group, which modulates lipophilicity and can act as a hydrogen bond acceptor, and a hydroxymethyl group, a versatile handle for further chemical elaboration. This guide details a logical and efficient synthetic route starting from the commercially available 1-adamantanemethanol.

Retrosynthetic Analysis and Pathway Design

The synthesis is designed around the strategic functionalization of the adamantane core. The most direct approach involves the selective introduction of a functional group at the C3 bridgehead position of a 1-substituted adamantane.

Our retrosynthetic strategy for this compound begins by disconnecting the methyl ether, revealing (3-Hydroxyadamantan-1-yl)methanol as the key precursor. This diol can be synthesized via the selective oxidation of the tertiary C-H bond at the 3-position of 1-adamantanemethanol, a commercially available starting material. This approach is advantageous as it leverages the inherent reactivity differences between the tertiary bridgehead protons and other protons on the adamantane scaffold.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis Pathway and Mechanistic Insights

The proposed forward synthesis is a two-step process starting from 1-adamantanemethanol.

Step 1: Selective Oxidation of 1-Adamantanemethanol to (3-Hydroxyadamantan-1-yl)methanol

The core challenge in functionalizing adamantane is achieving regioselectivity. The tertiary C-H bonds at the bridgehead positions are weaker than the secondary C-H bonds and are more susceptible to radical or oxidative functionalization.[5][6] We employ a robust method involving nitroxylation followed by reduction, which has proven effective for synthesizing polyfunctional adamantane derivatives.[7][8]

Mechanism and Rationale: The reaction is initiated by treating 1-adamantanemethanol with fuming nitric acid. This potent oxidizing environment facilitates the selective functionalization of the adamantane core at the C3 position, which is electronically activated and sterically accessible. The reaction proceeds through the formation of an intermediate nitrate ester at the 3-position, 3-(nitroxymethyl)adamantan-1-yl nitrate.[8] This intermediate is then reduced, typically without isolation, using a reducing agent like hydrazine hydrate. The hydrazine efficiently reduces the nitrate ester to a hydroxyl group, yielding the desired diol, (3-Hydroxyadamantan-1-yl)methanol.[8] This two-stage, one-pot procedure provides a direct and preparative route to the key diol intermediate.[8]

Step 2: Selective Methylation to this compound

With the diol in hand, the final step is the selective methylation of the tertiary hydroxyl group at C3. Direct methylation of a diol containing both primary and tertiary alcohols can be challenging. The primary alcohol is less sterically hindered and may react preferentially under certain conditions. To ensure regioselectivity, a protection-methylation-deprotection strategy is the most reliable approach.

Mechanism and Rationale:

-

Protection: The primary hydroxyl group of (3-Hydroxyadamantan-1-yl)methanol is selectively protected using a bulky silylating agent, such as tert-Butyldimethylsilyl chloride (TBDMSCl). The steric bulk of the TBDMS group favors reaction at the more accessible primary alcohol over the hindered tertiary alcohol.

-

Methylation: The remaining free tertiary hydroxyl group is then methylated using a standard Williamson ether synthesis. The alcohol is deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which then acts as a nucleophile, attacking an electrophilic methyl source like methyl iodide (MeI) or dimethyl sulfate.

-

Deprotection: The TBDMS protecting group is removed under mild acidic conditions (e.g., using tetra-n-butylammonium fluoride (TBAF) or dilute HCl) to reveal the primary hydroxyl group, yielding the final product, this compound.

Experimental Protocols

Safety Precaution: These procedures involve hazardous materials including fuming nitric acid, hydrazine hydrate, and sodium hydride. All manipulations must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of (3-Hydroxyadamantan-1-yl)methanol[7][8]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 1-adamantanemethanol (1.0 eq). Cool the flask in an ice-water bath.

-

Nitroxylation: Slowly add fuming nitric acid (40-70 eq) to the flask with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 5-6 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Extract the aqueous mixture with butan-1-ol (3 x volume).

-

Reduction: Combine the organic extracts and add hydrazine hydrate (5-10 eq). Heat the mixture to reflux for 3 hours.

-

Isolation and Purification: Cool the mixture to room temperature. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure (3-Hydroxyadamantan-1-yl)methanol.

Protocol 2: Synthesis of this compound

-

Protection of Primary Alcohol:

-

Dissolve (3-Hydroxyadamantan-1-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add imidazole (1.5 eq) followed by tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq).

-

Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the protected intermediate. Purify by column chromatography if necessary.

-

-

Methylation of Tertiary Alcohol:

-

Dissolve the TBDMS-protected diol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

-

Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

-

Allow the mixture to stir for 30 minutes at 0 °C, then add methyl iodide (MeI, 2.0 eq).

-

Let the reaction warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of water. Extract with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

-

Deprotection:

-

Dissolve the crude product from the previous step in THF.

-

Add a solution of tetra-n-butylammonium fluoride (TBAF, 1 M in THF, 1.2 eq).

-

Stir at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, concentrate the mixture and purify by column chromatography on silica gel to yield the final product, this compound.

-

Data Summary and Visualization

Quantitative Data Summary

| Compound | Step | Starting Material | Typical Yield | Purity (by NMR) |

| (3-Hydroxyadamantan-1-yl)methanol | 1 | 1-Adamantanemethanol | 65-75% | >95% |

| This compound | 2 | (3-Hydroxyadamantan-1-yl)methanol | 70-80% (over 3 steps) | >98% |

Synthesis Workflow Diagram

Caption: Detailed experimental workflow for the synthesis.

Conclusion

This guide outlines a logical, efficient, and well-documented synthetic pathway for this compound. By leveraging a selective C-H oxidation reaction followed by a standard protection-methylation-deprotection sequence, the target molecule can be accessed in good overall yield from a commercially available starting material. The provided protocols, grounded in established chemical principles and authoritative literature, offer a reliable foundation for researchers to synthesize this valuable bifunctional adamantane building block for applications in drug discovery and advanced materials development.

References

- 1. nbinno.com [nbinno.com]

- 2. connectsci.au [connectsci.au]

- 3. scispace.com [scispace.com]

- 4. jchr.org [jchr.org]

- 5. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Adamantane Scaffold: A Diamondoid in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane moiety, a rigid, lipophilic, and thermodynamically stable tricycle-alkane, has carved a unique and significant niche in medicinal chemistry. Its diamond-like cage structure imparts desirable pharmacokinetic and pharmacodynamic properties to parent molecules, transforming them into effective therapeutic agents. This guide provides a comprehensive technical overview of the diverse biological activities of adamantane derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. We will explore their established roles as antiviral and neuroprotective agents, their emerging applications in treating type 2 diabetes and cancer, and the underlying chemical principles that make adamantane a privileged scaffold in modern drug discovery. This document is intended to serve as a detailed resource for researchers actively engaged in the design and development of novel therapeutics, offering both foundational knowledge and practical, field-proven insights.

The Adamantane Core: Physicochemical Properties and Medicinal Chemistry Significance

Adamantane (C₁₀H₁₆) is a unique, perfectly symmetrical, and strain-free molecule with a cage-like structure resembling a subunit of the diamond crystal lattice.[1][2] This distinct three-dimensional architecture is not just a chemical curiosity but a powerful tool in drug design.

Key Physicochemical Properties:

-

High Lipophilicity: The hydrocarbon cage of adamantane is highly lipophilic, which can significantly enhance the ability of a drug molecule to cross cellular membranes and the blood-brain barrier.[3][4] This property is crucial for drugs targeting the central nervous system (CNS).

-

Metabolic Stability: The rigid, cage-like structure of adamantane can protect adjacent functional groups from metabolic degradation by enzymes, thereby increasing the drug's in vivo half-life and bioavailability.[5]

-

Rigid Scaffold: Unlike flexible alkyl chains, the adamantane moiety provides a rigid and well-defined three-dimensional structure. This allows for the precise positioning of pharmacophoric groups in a specific spatial orientation to optimize interactions with biological targets such as enzyme active sites and receptor binding pockets.[5][6]

-

Inertness: The adamantane core itself is generally chemically inert and non-toxic, serving as a safe and stable scaffold for derivatization.

The incorporation of an adamantane group into a drug candidate can thus be a strategic move to improve its overall pharmacological profile.[6]

Antiviral Activity: The Genesis of Adamantane in Medicine

The journey of adamantane derivatives in clinical practice began with the discovery of their antiviral properties.[7] Amantadine and its α-methyl derivative, rimantadine, were among the first synthetic antiviral drugs approved for the prophylaxis and treatment of influenza A virus infections.[8][9]

Mechanism of Action: Targeting the M2 Proton Channel

The primary antiviral mechanism of amantadine and rimantadine against influenza A is the blockade of the viral M2 ion channel protein.[10] The M2 protein is a tetrameric proton channel essential for the early stages of viral replication. After the virus enters the host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the viral core. This acidification facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein M1, a crucial step known as viral uncoating, which releases the viral genetic material into the cytoplasm for replication.

Amantadine and rimantadine physically obstruct the M2 proton channel, preventing this influx of protons and thereby inhibiting viral uncoating and subsequent replication.[11]

Diagram: Mechanism of Amantadine/Rimantadine Action

Caption: Amantadine and rimantadine block the M2 proton channel of influenza A virus, preventing viral uncoating.

Experimental Protocol: Plaque Reduction Assay for Antiviral Efficacy

The Plaque Reduction Assay is a standard method to determine the in vitro antiviral activity of a compound.

Objective: To quantify the reduction in influenza virus plaque-forming units (PFU) in a cell monolayer in the presence of varying concentrations of an adamantane derivative.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock (e.g., H3N2)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Adamantane derivative stock solution

-

Agarose or Avicel overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates at a density that will form a confluent monolayer (approximately 95% confluency) within 24 hours.[12]

-

Virus Dilution: Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.

-

Infection: Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS). Infect the cells with 100-200 PFU of influenza virus per well for 1 hour at 37°C.

-

Compound Treatment: After infection, remove the virus inoculum and wash the cells with PBS. Add an overlay medium containing varying concentrations of the adamantane derivative. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until visible plaques are formed in the virus control wells.

-

Plaque Visualization: Fix the cells with a formaldehyde solution and then stain with a 0.1% crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The 50% inhibitory concentration (IC₅₀) is determined as the compound concentration that reduces the number of plaques by 50%.

Neuroprotective Activity: Modulating Glutamatergic Neurotransmission

Adamantane derivatives have shown significant therapeutic value in the management of neurodegenerative diseases, most notably Alzheimer's disease and Parkinson's disease.[13][14]

Memantine: An NMDA Receptor Antagonist for Alzheimer's Disease

Memantine, an aminoadamantane derivative, is approved for the treatment of moderate-to-severe Alzheimer's disease.[15][16] Its primary mechanism of action is as a low-affinity, voltage-dependent, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[17][18]

Mechanism of Action:

In Alzheimer's disease, it is hypothesized that excessive glutamate, the primary excitatory neurotransmitter in the CNS, leads to chronic overstimulation of NMDA receptors.[18] This results in a prolonged influx of Ca²⁺ into neurons, a process known as excitotoxicity, which contributes to neuronal damage and cognitive decline.[19]

Memantine works by selectively blocking the NMDA receptor channel when it is excessively open, which is characteristic of pathological conditions.[20] Its low affinity and rapid on/off binding kinetics mean that it does not interfere with the normal, transient activation of NMDA receptors required for learning and memory.[19] This selective blockade of pathological NMDA receptor activity helps to reduce excitotoxicity and preserve neuronal function.[17][18]

Diagram: Memantine's Mechanism of Action at the NMDA Receptor

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies | MDPI [mdpi.com]

- 6. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. scispace.com [scispace.com]

- 9. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]

- 14. A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jchr.org [jchr.org]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. researchgate.net [researchgate.net]

The Adamantane Cage: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract

Adamantane, the smallest diamondoid, has transcended its origins as a chemical curiosity to become a cornerstone in medicinal chemistry.[1][2] Its unique combination of a rigid, three-dimensional structure, exceptional metabolic stability, and profound lipophilicity makes it a "privileged scaffold" for drug design.[3] This guide provides a comprehensive analysis of the adamantane cage's role, moving from its fundamental physicochemical properties to its application in blockbuster drugs and novel therapeutic strategies. We will explore the causality behind its success in modulating ADME properties, its function as a pharmacophore in antiviral and neuroprotective agents, its utility as an anchor in advanced drug delivery systems, and its role in designing potent enzyme inhibitors. This document is intended for researchers and scientists in the field of drug discovery, offering field-proven insights, detailed experimental considerations, and a forward-looking perspective on this remarkable moiety.

The Adamantane Advantage: Core Physicochemical Properties and Their Mechanistic Impact

The therapeutic success of adamantane is not accidental; it is a direct result of its distinct physical and chemical characteristics. Understanding these properties is crucial for rationally incorporating the cage into new chemical entities.

The "Lipophilic Bullet": Modulating ADME Properties

The most significant and widely exploited feature of adamantane is its high lipophilicity.[4] This property, stemming from its purely hydrocarbon, cage-like structure, allows it to act as a "lipophilic bullet," dramatically altering a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4][5]

-

Causality in Action: The addition of an adamantyl group can increase the calculated partition coefficient (cLogP) of a compound by approximately 3.1 log units.[6] This is a strategic choice for enhancing the bioavailability of polar molecules or improving penetration across biological membranes, most notably the blood-brain barrier (BBB).[5][6][7] For instance, adamantane-based prodrugs have been designed to increase brain tissue concentration of therapeutics that are otherwise poorly absorbed.[5]

-

Metabolic Stability: The adamantane cage is exceptionally resistant to metabolic degradation.[3][8] Its rigid, strain-free lattice of sp³-hybridized carbons lacks easy points of attack for metabolic enzymes like cytochrome P450s. By placing the adamantyl group near a metabolically labile functional group, it can act as a steric shield, protecting the group from enzymatic cleavage and thereby increasing the drug's plasma half-life and stability.[1][2][6]

Table 1: Comparative Physicochemical Properties of Adamantane and Common Scaffolds

| Scaffold | Typical cLogP Contribution | Molecular Shape | Key Feature |

|---|---|---|---|

| Adamantane | ~ +3.1 | Spherical, 3D | High lipophilicity, rigid, metabolically inert |

| Phenyl | ~ +1.9 | Planar, 2D | Aromatic interactions (π-π stacking) |

| Cyclohexyl | ~ +2.5 | Flexible (Chair/Boat) | Lipophilic, conformationally flexible |

| tert-Butyl | ~ +1.9 | Spherical, 3D | Steric bulk, lipophilic |

A Rigid Scaffold for Precise Pharmacophore Orientation

Unlike flexible alkyl chains or even conformationally mobile cyclohexane rings, the adamantane cage is exceptionally rigid.[6][8][9] This rigidity is a powerful tool for drug designers. It allows for the precise, predictable orientation of functional groups in three-dimensional space.[6][9] This controlled positioning can lock a pharmacophore into its bioactive conformation, minimizing the entropic penalty upon binding to a target and thus increasing binding affinity and selectivity.[6][10]

Caption: Adamantane's rigidity pre-organizes pharmacophores for optimal target binding.

Adamantane in Action: Key Therapeutic Applications

The theoretical advantages of adamantane translate into tangible clinical successes across diverse therapeutic areas.

Antiviral Agents: The Genesis of Adamantane's Legacy

The story of adamantane in medicine began with the discovery of Amantadine's antiviral activity against Influenza A in the 1960s.[2][4][11] Amantadine and its derivative, Rimantadine, function by targeting the M2 proton channel of the influenza A virus.[11][12][13]

-

Mechanism of Action: The M2 channel is essential for viral replication. After the virus enters the host cell via an endosome, the M2 channel allows protons to enter the virion. This acidification is critical for uncoating the virus, releasing its genetic material into the cytoplasm.[12][13] Amantadine, with its bulky adamantane cage and terminal amino group, fits snugly into the M2 channel pore, physically blocking the passage of protons.[12][13][14] This inhibition of acidification prevents viral uncoating and halts replication.[12][15]

Caption: Amantadine blocks the M2 proton channel, preventing viral uncoating.

Neurodegenerative Diseases: Modulating Ion Channels

The bulky, lipophilic nature of the adamantane cage makes it an ideal structure for interacting with ion channels in the central nervous system (CNS).[16]

-

Memantine for Alzheimer's Disease: Memantine is a clinically vital drug for moderate-to-severe Alzheimer's disease.[17][18] Its primary mechanism is the uncompetitive, low-affinity antagonism of the N-methyl-D-aspartate (NMDA) receptor.[19][20][21][22] In Alzheimer's, pathological overstimulation of NMDA receptors by glutamate leads to excessive calcium influx, causing excitotoxicity and neuronal cell death.[20][22] Memantine's adamantane moiety blocks the NMDA receptor channel only when it is open due to persistent, pathological activation, preventing this toxic calcium influx.[21][22] Its low affinity and rapid off-kinetics mean it does not interfere with the normal, transient glutamate signaling required for learning and memory, giving it a superior safety profile compared to other NMDA antagonists.[19][21]

-

Amantadine for Parkinson's Disease: Beyond its antiviral use, Amantadine also provides symptomatic relief in Parkinson's disease, believed to work by modulating dopaminergic neurotransmission and through its NMDA receptor antagonist properties.[3][17]

Enzyme Inhibitors: A Bioisostere for Enhanced Binding

The adamantane cage can serve as a bulky, hydrophobic bioisostere for other groups, such as a phenyl ring, to optimize interactions within an enzyme's active site.[6]

-

DPP-IV Inhibitors for Type 2 Diabetes: Saxagliptin and Vildagliptin are potent inhibitors of dipeptidyl peptidase-4 (DPP-IV), an enzyme that inactivates incretin hormones.[23][24] By inhibiting DPP-IV, these drugs prolong the action of incretins, leading to increased insulin secretion and better glycemic control. In these molecules, an adamantyl group is incorporated to fit into a hydrophobic (S2) pocket of the DPP-IV enzyme.[8] This interaction anchors the inhibitor in the active site, contributing significantly to its high potency and selectivity.

Table 2: Selected Adamantane-Containing Drugs in Clinical Use

| Drug Name | Therapeutic Class | Role of Adamantane Moiety |

|---|---|---|

| Amantadine | Antiviral, Anti-Parkinsonian | Blocks M2 proton channel; Modulates CNS receptors[12][17] |

| Memantine | NMDA Receptor Antagonist | Blocks NMDA receptor channel to prevent excitotoxicity[19][22] |

| Rimantadine | Antiviral | Blocks M2 proton channel with improved safety profile[13][25] |

| Saxagliptin | DPP-IV Inhibitor (Anti-diabetic) | Hydrophobic anchor binding in enzyme's active site[8][23] |

| Vildagliptin | DPP-IV Inhibitor (Anti-diabetic) | Hydrophobic anchor binding in enzyme's active site[23] |

| Adapalene | Retinoid (Anti-acne) | Enhances lipophilicity and metabolic stability[23] |

Advanced Drug Delivery: The Adamantane Anchor

The strong lipophilicity of adamantane makes it an excellent "anchor" for attaching molecules to lipid-based drug delivery systems like liposomes.[1][26][27] This strategy is used to create targeted therapies.

-

Mechanism of Action: A therapeutic or targeting ligand (e.g., an antibody or sugar molecule) is conjugated to a hydrophilic spacer, which is in turn attached to an adamantane cage. When this conjugate is mixed with pre-formed liposomes, the adamantane group spontaneously partitions into the hydrophobic lipid core of the liposome bilayer.[1] This securely "anchors" the conjugate to the liposome surface, exposing the targeting ligand to the external environment where it can recognize and bind to specific cells or tissues.[1][26][28]

// Show the anchoring process Insertion [label="Spontaneous Insertion", shape=plaintext]; Adamantane -> liposome [lhead=cluster_0, label="Hydrophobic\nInteraction", style=dashed, color="#EA4335"]; Final [label="Targeted Liposome\n(Ligand Exposed)", shape=box, style="rounded,filled", fillcolor="#FFFFFF"]; liposome -> Final [style=invis]; }

Caption: The lipophilic adamantane cage anchors targeting ligands to liposome surfaces.

Experimental Protocols & Methodologies

Translating the principles of adamantane chemistry into practice requires robust synthetic and analytical methods.

Protocol: Synthesis of 1-Adamantyl Bromide (A Key Intermediate)

This protocol describes the electrophilic bromination of adamantane at one of its four equivalent tertiary (bridgehead) positions, a foundational reaction for creating functionalized derivatives.[29]

Materials:

-

Adamantane (C₁₀H₁₆)

-

Bromine (Br₂)

-

Anhydrous Boron Tribromide (BBr₃) or Aluminum Trichloride (AlCl₃) as a Lewis acid catalyst

-

Dichloromethane (DCM) as solvent

-

Sodium thiosulfate solution (10% w/v)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

-

Separatory funnel, rotary evaporator

Procedure:

-

Setup: Assemble a dry round-bottom flask with a magnetic stir bar, dropping funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen).

-

Dissolution: Dissolve adamantane in DCM in the flask and cool the mixture in an ice bath.

-

Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., BBr₃) to the stirred solution.

-

Bromine Addition: Add a solution of bromine in DCM dropwise to the reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0-5°C.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Quenching: Slowly pour the reaction mixture into an ice-cold 10% sodium thiosulfate solution to quench excess bromine. Stir until the red-brown color disappears.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product, 1-Adamantyl Bromide, can be purified by recrystallization from methanol or by sublimation to yield a white crystalline solid.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR will show characteristic signals for the adamantyl protons, and the disappearance of the starting material peak in GC-MS confirms reaction completion.

Protocol: In Vitro DPP-IV Inhibition Assay

This protocol provides a general workflow for evaluating the inhibitory potency (IC₅₀) of a novel adamantane-based compound against the DPP-IV enzyme.

Materials:

-

Recombinant human DPP-IV enzyme

-

Fluorogenic substrate: Gly-Pro-AMC (Aminomethylcoumarin)

-

Assay Buffer: Tris-HCl buffer, pH 7.5, containing BSA

-

Test compound (adamantane derivative) dissolved in DMSO

-

Reference inhibitor (e.g., Saxagliptin)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in DMSO, then dilute further in assay buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add in the following order:

-

Assay Buffer

-

Test compound or reference inhibitor (or DMSO for control wells)

-

DPP-IV enzyme solution

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the Gly-Pro-AMC substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes. The rate of increase in fluorescence is proportional to enzyme activity.

-

Data Analysis:

-

Calculate the initial reaction velocity (slope of fluorescence vs. time) for each well.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validation: The assay includes positive controls (no inhibitor) and reference controls (known inhibitor), which must fall within established activity ranges. A reproducible dose-response curve validates the potency measurement of the test compound.

Conclusion and Future Outlook

The adamantane cage has firmly established itself as a powerful and versatile scaffold in medicinal chemistry.[23] Its unique combination of lipophilicity, rigidity, and metabolic stability provides a reliable toolkit for optimizing drug candidates.[7][8][30] From the first-generation antivirals to sophisticated enzyme inhibitors and targeted drug delivery systems, its impact is undeniable.[1][4][23]

References

- 1. mdpi.com [mdpi.com]

- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchr.org [jchr.org]

- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]

- 6. connectsci.au [connectsci.au]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Amantadine - Wikipedia [en.wikipedia.org]

- 13. brainkart.com [brainkart.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. neurodegenerativejournal.com [neurodegenerativejournal.com]

- 18. drugs.com [drugs.com]

- 19. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

- 21. droracle.ai [droracle.ai]

- 22. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties | MDPI [mdpi.com]

- 25. Rimantadine hydrochloride and amantadine hydrochloride use in influenza A virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. public.pensoft.net [public.pensoft.net]

- 27. (Open Access) Adamantane in Drug Delivery Systems and Surface Recognition (2017) | Adela Štimac | 124 Citations [scispace.com]

- 28. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. scispace.com [scispace.com]

An In-depth Technical Guide to 3-Methoxy-1-hydroxymethyladamantane as a Chemical Intermediate

Abstract

This technical guide provides a comprehensive overview of 3-methoxy-1-hydroxymethyladamantane (CAS No. 36964-32-6), a key chemical intermediate in modern drug discovery and materials science. The unique structural rigidity and lipophilicity conferred by the adamantane scaffold, combined with the dual functionality of a methoxy ether and a primary alcohol, make this molecule a versatile building block for complex molecular architectures. This document details a robust and logical synthetic pathway, purification protocols, in-depth characterization, and explores its critical role in the development of advanced pharmaceutical agents. The content herein is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of functionalized adamantanes.

Introduction: The Strategic Value of the Adamantane Scaffold

Adamantane, a perfectly symmetrical, strain-free tricyclic hydrocarbon, is more than a chemical curiosity; it is a cornerstone scaffold in medicinal chemistry.[1] Its rigid, cage-like structure provides a predictable three-dimensional framework that can precisely orient functional groups to optimize interactions with biological targets like enzyme active sites or receptor pockets.[2][3] The incorporation of an adamantane moiety into a drug candidate can significantly enhance its pharmacological profile by:

-

Increasing Lipophilicity: The bulky, hydrocarbon-rich cage improves membrane permeability and can enhance bioavailability, which is particularly useful for targets within the central nervous system.[1][4]

-

Improving Metabolic Stability: The adamantane core is sterically hindered and lacks easily oxidizable C-H bonds, which can protect nearby functional groups from metabolic degradation, thereby extending the drug's half-life.[4]

-

Enhancing Binding Affinity: The defined and rigid structure reduces the entropic penalty upon binding to a target, often leading to higher potency.[5]

This compound is a bifunctional intermediate that capitalizes on these benefits. The primary alcohol serves as a versatile handle for esterification, oxidation to an aldehyde or carboxylic acid, or conversion to amines and other functionalities. The methoxy group, a common feature in many approved drugs, modulates solubility and can participate in hydrogen bonding, while also blocking a potential site of metabolism.[3] This strategic combination makes it an invaluable precursor for creating libraries of novel compounds for structure-activity relationship (SAR) studies, particularly in the development of enzyme inhibitors and neurological agents.[3]

Synthesis and Purification: A Validated Two-Step Approach

While multiple synthetic routes to disubstituted adamantanes exist, a highly logical and efficient pathway to this compound proceeds from the commercially available 1,3-adamantanediol. This approach is predicated on the selective mono-methylation of one hydroxyl group, a transformation readily achieved via the classic Williamson ether synthesis.

Synthesis Workflow Overview

The overall synthetic strategy involves two key transformations: the preparation of the diol precursor and its subsequent selective methylation.

Caption: High-level workflow for the synthesis of this compound.

Step 1: Synthesis of 1,3-Adamantanediol

The precursor, 1,3-adamantanediol, can be synthesized from 1-adamantanol through oxidative hydroxylation at the opposing bridgehead position. Several methods exist, with catalytic oxidation being a common and effective approach.[6][7]

Protocol 1: Catalytic Oxidation of 1-Adamantanol

-

Rationale: This protocol utilizes a cobalt-catalyzed oxidation system with N-hydroxyphthalimide (NHPI) as a radical mediator under an oxygen atmosphere. This method provides good yields for the hydroxylation of adamantane bridgehead positions.[7] The choice of acetic acid as a solvent is due to its ability to solubilize the reagents and its stability under oxidative conditions.

-

Materials:

-

1-Adamantanol (1.0 eq)

-

N-hydroxyphthalimide (NHPI) (0.1 eq)

-

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (0.01 eq)

-

Glacial Acetic Acid

-

Oxygen (balloon or direct inlet)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-adamantanol, NHPI, and Co(OAc)₂·4H₂O.

-

Add glacial acetic acid to achieve a substrate concentration of approximately 0.5 M.

-

Flush the system with oxygen and maintain a positive pressure of oxygen (e.g., via a balloon).

-

Heat the reaction mixture to 70-80 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction typically takes 24-48 hours.

-

Upon completion, cool the mixture to room temperature and remove the acetic acid under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which is a mixture of 1,3-adamantanediol and unreacted starting material.

-

Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate pure 1,3-adamantanediol.

-

| Parameter | Value | Reference |

| Starting Material | 1-Adamantanol | [7] |

| Key Reagents | NHPI, Co(OAc)₂ | [7] |

| Solvent | Acetic Acid | [7] |

| Temperature | 70-80 °C | [7] |

| Typical Yield | 40-60% | [7] |

Step 2: Selective Monomethylation of 1,3-Adamantanediol

The conversion of one hydroxyl group to a methoxy ether is achieved via the Williamson ether synthesis. This reaction proceeds through an SN2 mechanism.[8][9]

Protocol 2: Williamson Ether Synthesis

-

Rationale: The key to this synthesis is the formation of an alkoxide nucleophile. Sodium hydride (NaH) is an ideal base for this purpose; it is strong, non-nucleophilic, and the only byproduct is hydrogen gas, which is easily removed.[10] The use of a slight excess of NaH (1.1 eq) ensures complete deprotonation of one hydroxyl group. The reaction is performed in an anhydrous polar aprotic solvent like THF to facilitate the SN2 reaction. Methyl iodide (CH₃I) is an excellent electrophile as it is a primary halide with a good leaving group.[9] Selective mono-methylation is generally favored due to the statistical advantage and potential electronic effects after the first methylation, though some di-methylated product may form.

-

Materials:

-

1,3-Adamantanediol (1.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Methyl Iodide (CH₃I) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Wash the NaH dispersion with anhydrous hexane to remove the mineral oil and suspend it in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1,3-adamantanediol in anhydrous THF to the NaH suspension. Stir for 1 hour at 0 °C, then allow to warm to room temperature for 1 hour to ensure complete formation of the mono-alkoxide.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C to destroy any excess NaH.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product will be a mixture of the desired mono-methylated product, some di-methylated byproduct, and unreacted starting material. Purify via flash column chromatography (silica gel, ethyl acetate/hexane gradient).

-

| Parameter | Value | Rationale / Reference |

| Reaction Type | Williamson Ether Synthesis (SN2) | [8][9] |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base[10] |

| Methylating Agent | Methyl Iodide (CH₃I) | Highly reactive primary halide[9] |

| Solvent | Anhydrous THF | Polar aprotic, facilitates SN2[9] |

| Temperature | 0 °C to Room Temp. | Controls reactivity, ensures safety |

| Expected Yield | 75-90% | High efficiency of SN2 on alkoxides |

Characterization and Quality Control

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. The following data are representative of pure this compound.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | δ (ppm) ~3.35 (s, 3H, -OCH₃): Sharp singlet characteristic of methoxy protons.[11]δ (ppm) ~3.20 (s, 2H, -CH₂OH): Singlet for the methylene protons adjacent to the hydroxyl group.δ (ppm) ~2.20-1.50 (m, 14H, Adamantane-H): Complex series of multiplets corresponding to the protons on the adamantane cage.δ (ppm) ~1.60 (s, 1H, -OH): Broad singlet for the hydroxyl proton, may be exchangeable with D₂O. |

| ¹³C NMR | δ (ppm) ~75-80 (C-OCH₃): Quaternary carbon attached to the methoxy group.δ (ppm) ~65-70 (-CH₂OH): Methylene carbon of the hydroxymethyl group.δ (ppm) ~50 (-OCH₃): Carbon of the methoxy group.[12]δ (ppm) ~30-45 (Adamantane-C): Multiple signals for the carbons of the adamantane cage. |

| Mass Spec (ESI+) | m/z 197.15 [M+H]⁺, 219.13 [M+Na]⁺: Calculated for C₁₂H₂₀O₂ (MW: 196.29). |

| FT-IR | ν (cm⁻¹) ~3400 (broad, O-H stretch): Indicates the presence of the hydroxyl group.ν (cm⁻¹) ~2900-2850 (C-H stretch): Strong signals from the adamantane cage.ν (cm⁻¹) ~1100 (C-O stretch): Strong signal characteristic of the ether linkage. |

Applications as a Chemical Intermediate in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate for creating more complex, biologically active molecules.[3] The orthogonal nature of its two functional groups allows for selective, stepwise modifications.

Role in Lead Optimization and SAR Studies

The adamantane scaffold is a proven pharmacophore, present in approved drugs such as the anti-diabetic agent Saxagliptin and the antiviral Amantadine.[1][4] Intermediates like this compound are critical for exploring the chemical space around this privileged scaffold.

-

Derivatization of the Hydroxymethyl Group: The primary alcohol can be readily converted into a wide array of functionalities to probe interactions with a biological target.

-

Building Block for Enzyme Inhibitors: Adamantane derivatives are frequently used to develop inhibitors for enzymes with hydrophobic binding pockets. For instance, analogous structures are used as building blocks for inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for metabolic diseases.[3]

-

Scaffold for Neurological Agents: The high lipophilicity of the adamantane cage facilitates crossing the blood-brain barrier, making it an attractive scaffold for CNS-targeting drugs.[3] Memantine, an adamantane derivative, is used to treat Alzheimer's disease.[1]

Logical Derivatization Pathways

The following diagram illustrates how this compound can be used as a starting point for further synthesis.

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a strategically designed chemical intermediate that offers significant advantages for researchers in medicinal chemistry and materials science. Its synthesis from readily available precursors via robust and well-understood chemical reactions makes it an accessible building block. The combination of the rigid, lipophilic adamantane core with versatile methoxy and hydroxymethyl functional groups provides a powerful platform for the rational design of novel molecules with enhanced pharmacological and material properties. This guide provides the foundational knowledge and validated protocols necessary to effectively synthesize, characterize, and utilize this important compound in advanced research and development programs.

References

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. This compound|36964-32-6 [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Lipophilicity of 3-Methoxy-1-hydroxymethyladamantane

An In-Depth Technical Guide to the

Abstract

Lipophilicity is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The adamantane scaffold, a rigid, three-dimensional hydrocarbon, is a privileged structure in medicinal chemistry, often incorporated to enhance lipophilicity and improve pharmacokinetic properties. This guide provides a comprehensive technical analysis of the lipophilicity of a specific derivative, 3-Methoxy-1-hydroxymethyladamantane. We explore its lipophilic character through structural analysis, computational prediction, and a detailed framework for experimental determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and modulate the properties of adamantane-based compounds.

The Adamantane Moiety: A "Lipophilic Bullet" in Drug Design

The adamantane cage is a unique, perfectly symmetrical, and rigid hydrocarbon (C₁₀H₁₆). In medicinal chemistry, it is often referred to as a "lipophilic bullet" due to its ability to increase the lipophilicity and metabolic stability of a drug candidate.[1][2] Its three-dimensional structure provides a distinct advantage over flat aromatic rings, allowing for precise spatial orientation of functional groups to probe the active sites of enzymes and receptors.[3][4]

The incorporation of an adamantyl group can significantly improve a drug's pharmacokinetic profile by:

-

Enhancing Membrane Permeability: Increased lipophilicity often correlates with better passage through biological membranes, including the blood-brain barrier (BBB).[4]

-

Improving Metabolic Stability: The rigid hydrocarbon scaffold can sterically shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's plasma half-life.[4][5]

-

Increasing Bioavailability: By improving stability and absorption, the adamantane moiety can lead to higher overall bioavailability.[3]

The subject of this guide, this compound, is a functionalized derivative that balances the inherent lipophilicity of the adamantane core with polar groups, making it a versatile building block for further chemical synthesis and structure-activity relationship (SAR) studies.[6]

Structural Analysis and Functional Group Contributions to Lipophilicity

The overall lipophilicity of this compound is a composite of the contributions from its three key structural components: the adamantane core, the hydroxymethyl group, and the methoxy group.

-

Adamantane Core: The parent adamantane is highly lipophilic, with a calculated octanol/water partition coefficient (logP) ranging from approximately 2.6 to 4.24.[7][8][9][10] This value serves as a high baseline for any of its derivatives. Its inclusion is estimated to increase a molecule's cLogP by about 3.1 log units.[4]

-

Hydroxymethyl Group (-CH₂OH): The primary alcohol functionality is strongly hydrophilic due to its ability to donate and accept hydrogen bonds. The presence of the hydroxymethyl group will significantly decrease the molecule's overall lipophilicity compared to the parent adamantane.

-

Methoxy Group (-OCH₃): The influence of a methoxy group is more nuanced. When attached to a non-aromatic system, it is considered a non-lipophilic substituent.[11] The oxygen atom can act as a hydrogen bond acceptor, which can offset the lipophilic character of the methyl group, leading to a slight decrease in overall lipophilicity compared to a simple methyl substituent.[11]